molecular formula C16H17N3O3 B5911262 N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide

N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide

Cat. No.: B5911262
M. Wt: 299.32 g/mol
InChI Key: XWZDQVWRJSGQHU-WQRHYEAKSA-N
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Description

N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology. This particular compound is derived from the reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

N-[(Z)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(14-10-13(21-2)4-5-15(14)22-3)18-19-16(20)12-6-8-17-9-7-12/h4-10H,1-3H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDQVWRJSGQHU-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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